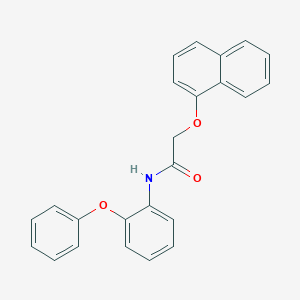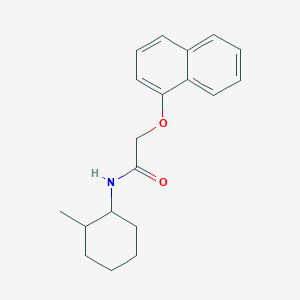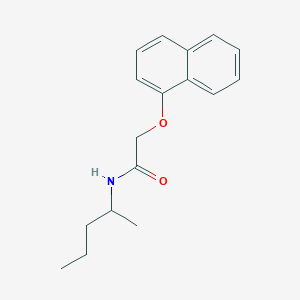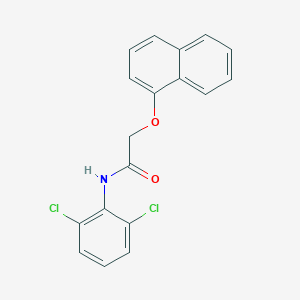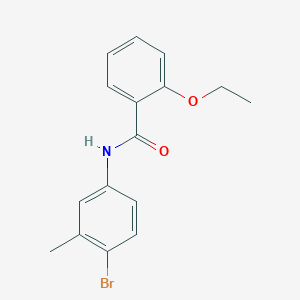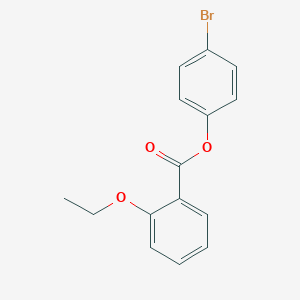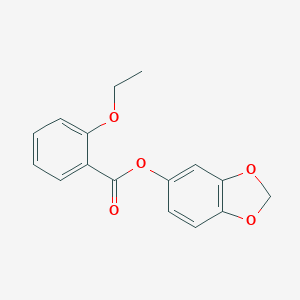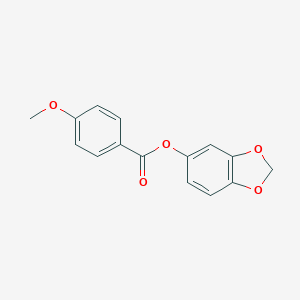
1,3-Benzodioxol-5-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl 4-methoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as methylone or bk-MDMA and belongs to the class of substituted cathinones. The compound has a molecular formula of C13H15NO3 and a molecular weight of 221.26 g/mol. In
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl 4-methoxybenzoate is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that the compound inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of MDMA, which is a known recreational drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Benzodioxol-5-yl 4-methoxybenzoate have been studied extensively. The compound has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This leads to a feeling of euphoria and increased energy levels. However, the compound has also been shown to have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-Benzodioxol-5-yl 4-methoxybenzoate in lab experiments is its structural similarity to MDMA. This allows researchers to study the effects of MDMA without using the actual drug, which is illegal in many countries. However, one of the limitations of using this compound is its potential for abuse. The compound has been shown to have similar effects to MDMA, which is a known recreational drug. Researchers must be careful when using this compound in lab experiments to ensure that it is not misused.
Future Directions
There are several future directions for research on 1,3-Benzodioxol-5-yl 4-methoxybenzoate. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. The compound has been shown to have similar effects to MDMA, which has been investigated for its potential use in the treatment of these disorders. Another area of interest is its potential for neurotoxicity. Further research is needed to fully understand the long-term effects of this compound on the brain.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl 4-methoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been investigated for its potential use in the treatment of various psychiatric disorders and in studies related to drug addiction and neurotoxicity. While the compound has several advantages for lab experiments, researchers must be careful when using it to ensure that it is not misused. Further research is needed to fully understand the effects of this compound on the brain and its potential for therapeutic use.
Synthesis Methods
The synthesis of 1,3-Benzodioxol-5-yl 4-methoxybenzoate involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent and a solvent such as ethanol or isopropanol. The product is then purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
1,3-Benzodioxol-5-yl 4-methoxybenzoate has been widely used in scientific research due to its structural similarity to MDMA (3,4-methylenedioxymethamphetamine). The compound has been investigated for its potential use in the treatment of various psychiatric disorders such as depression and anxiety. It has also been used in studies related to drug addiction and neurotoxicity.
properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-17-11-4-2-10(3-5-11)15(16)20-12-6-7-13-14(8-12)19-9-18-13/h2-8H,9H2,1H3 |
InChI Key |
KBGQFNDLAZOOKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
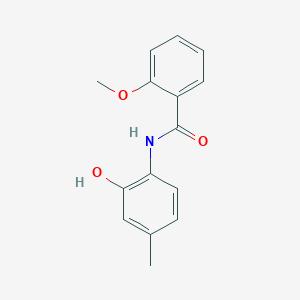
![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
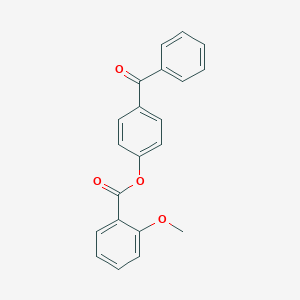
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

